Ethyl 4-((4-((5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with an ethyl carboxylate group, a sulfonyl-linked phenyl ring, and a 1,3,4-oxadiazole moiety bearing a 2,4-dimethoxyphenyl substituent. The sulfonyl group enhances solubility and facilitates interactions with biological targets, while the oxadiazole ring contributes to metabolic stability and hydrogen bonding . The 2,4-dimethoxyphenyl group may influence lipophilicity and target selectivity, making this compound a candidate for therapeutic applications such as enzyme inhibition or antimicrobial activity.
Properties
IUPAC Name |
ethyl 4-[4-[[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O8S/c1-4-36-24(31)28-11-13-29(14-12-28)38(32,33)18-8-5-16(6-9-18)21(30)25-23-27-26-22(37-23)19-10-7-17(34-2)15-20(19)35-3/h5-10,15H,4,11-14H2,1-3H3,(H,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCUNSRKZYAAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Modifications
The following table summarizes key structural analogues and their differences:
Key Observations:
- Thiazole vs.
- Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to the 3,4-dimethylphenyl group in , which may influence membrane permeability.
- Core Modifications : Piperidine derivatives (e.g., ) exhibit reduced conformational flexibility compared to piperazine, impacting receptor interactions.
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